Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

Catalog No.
S1489048
CAS No.
61128-46-9
M.F
C37H28N2O8
M. Wt
628.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzo...

CAS Number

61128-46-9

Product Name

Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

IUPAC Name

benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione

Molecular Formula

C37H28N2O8

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33;7-5-2-1-3-6(8)4-5/h3-16H,1-2H3;1-4H,7-8H2

InChI Key

VYLFLJXGGIUQKT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N

Synonyms

1,3-Isobenzofurandione,5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-,polymerwith1,3-benzenediamine;3-isobenzofurandione,5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-p;olymerwith1,3-benzenediamine;poly(bisphenola-co-4-nitrophthalicanhy-d

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N

Membrane Technology

Due to its good chemical resistance and high thermal stability, PEI is being explored for developing advanced membranes for various separation processes. Research suggests its potential for applications like gas separation, water purification, and reverse osmosis []. The ability to modify PEI's structure allows for tailoring its properties for specific separation needs.

Composite Materials

PEI can be combined with other materials like fillers and fibers to create composite materials with enhanced properties. These composites find applications in various scientific fields, including aerospace and automotive research. Studies have shown that PEI composites exhibit superior mechanical strength, thermal stability, and lightweight characteristics, making them ideal for lightweight and high-performance components [].

Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione is a complex organic compound characterized by multiple functional groups. The structure comprises a benzene ring substituted with amino groups at the 1 and 3 positions, along with a benzofuran moiety that includes dioxo and ether functionalities. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.

  • Toxicity: Generally considered to be non-toxic [7]. However, inhalation of dust particles during processing may cause respiratory irritation.
  • Flammability: PEI is classified as a self-extinguishing material with a high flammability rating (UL 94 HB) [8]. It releases smoke and fumes upon combustion, requiring proper ventilation.
  • Reactivity: Stable under normal conditions. However, it can react with strong oxidizing agents [7].
Safety Precautions

Standard laboratory safety protocols should be followed when handling PEI, including wearing gloves, eye protection, and working in a well-ventilated area.

Data Source:

  • Wikipedia:
  • Omnexus - SpecialChem:
  • Sigma-Aldrich:
  • Fire Science and Technology: )
  • Journal of Materials Science: )
  • [Journal of Controlled Release](
Typical of aromatic amines and benzofurans:

  • Oxidation: The amino groups can be oxidized to form corresponding nitro or quinone derivatives.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of various substituents on the aromatic rings. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Research indicates that compounds similar to Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione may exhibit biological activities including:

  • Antioxidant Properties: The presence of multiple aromatic rings can contribute to free radical scavenging activities.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Potential Anticancer Effects: Structures similar to this compound have been studied for their ability to inhibit cancer cell proliferation.

The synthesis of Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione typically involves multi-step synthetic routes:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution of Amino Groups: The introduction of amino groups at the 1 and 3 positions of the benzene ring is often done via electrophilic substitution reactions.
  • Coupling Reactions: The final structure may be assembled through coupling reactions that join various fragments together, often utilizing coupling agents or catalysts to enhance yield.

Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione has potential applications in:

  • Pharmaceuticals: As a lead compound for drug development due to its biological activity.
  • Materials Science: In the synthesis of polymers and composite materials that require high thermal stability and mechanical strength.

Studies on interaction mechanisms indicate that this compound may interact with various biological targets such as enzymes or receptors. Its structure allows it to potentially act as a ligand in coordination chemistry, forming complexes with metal ions that could exhibit unique catalytic properties.

Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Benzooxazol-2-yl-benzene-1,3-diamineContains a benzoxazole moietyExhibits fluorescence properties
m-phenylenediamineSimple diamine structureUsed in dye production
5-Benzooxazol-2-yldiaminobenzeneSimilar but with different substitution patternDifferent reactivity due to substitution

The uniqueness of Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione lies in its complex structure that combines multiple functional groups providing diverse chemical reactivity and potential applications in various fields.

Other CAS

61128-46-9

General Manufacturing Information

1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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